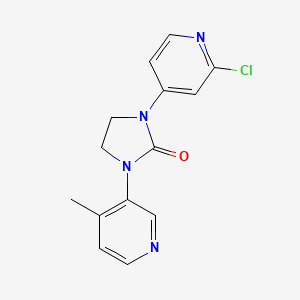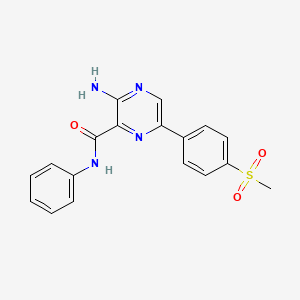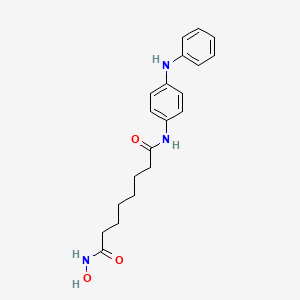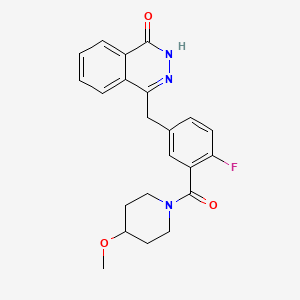
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone
Overview
Description
CFG920 is a CYP17 inhibitor, is also an orally available inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential antiandrogen and antineoplastic activities. Upon oral administration, CYP17 inhibitor CFG920 inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells.
Scientific Research Applications
Sorption and Desorption in Soils
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone, as a metabolite of the insecticide imidacloprid, has been studied for its sorption and desorption properties in soils. These properties are crucial in determining the environmental fate of this compound. The research shows significant variability in sorption and desorption rates depending on the soil type, which impacts the environmental behavior of this compound in agricultural settings (Cox, Koskinen, & Yen, 1997).
Inhibitory Properties on Neuronal Nicotinic Acetylcholine Receptor
Studies have identified this compound as having inhibitory properties on the neuronal nicotinic acetylcholine receptor (nAChR), similar to nicotine. This has implications in understanding the molecular basis of insecticidal activity and could inform the development of new insecticides and nAChR probes (Latli, D’Amour, & Casida, 1999).
Photocatalytic Degradation Studies
The photocatalytic degradation of imidacloprid and its metabolites, including 1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone, in aquatic environments has been researched. This is relevant for understanding the environmental impact of this compound, particularly its persistence and breakdown in natural waters. Photocatalytic degradation is an important aspect of assessing the environmental risks associated with the use of imidacloprid and its derivatives (Redlich, Shahin, Ekici, Friess, & Parlar, 2007).
Binding Site Relevance in Insecticides
Research has also focused on the relevance of the binding site of this compound in insecticide action. By studying its interaction with specific receptor sites in insects, scientists gain insights into its mechanism of action as an insecticide. This is key for developing more effective and targeted pest control strategies (Liu, Lanford, & Casida, 1993).
Chemical Synthesis and Structural Analysis
There has been significant work in the chemical synthesis and structural analysis of 1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone and related compounds. Such studies are fundamental for the development of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals (Ma, Jia, Fan, Shi, & Zhang, 2016).
properties
CAS RN |
1260006-20-9 |
|---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.735 |
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CFG-920; CFG920; CFG 920. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)
![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)


![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)
![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)



![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

